Photoredox-catalyzed difunctionalization of alkenes with oxime esters and NH-sulfoximines†

Organic Chemistry Frontiers Pub Date: 2023-11-21 DOI: 10.1039/D3QO01575K

Abstract

A visible-light-induced one-pot three-component reaction of cycloketone oxime esters, NH-sulfoximines, and alkenes was developed for the difunctionalization of alkenes. As a result, a series of versatile sulfoximido-cyanoalkylative products were synthesized under mild and sustainable reaction conditions (up to 98% yield). The significance of this protocol was highlighted by excellent regioselectivity, broad substrate scope, and excellent synthetic applications.

Graphical abstract: Photoredox-catalyzed difunctionalization of alkenes with oxime esters and NH-sulfoximines
Photoredox-catalyzed difunctionalization of alkenes with oxime esters and NH-sulfoximines†
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